Tetrahydrofuran-3-carboxylic acid

physicochemical profiling drug design bioavailability prediction

Tetrahydrofuran-3-carboxylic acid (also referred to as tetrahydro-3-furoic acid or oxolane-3-carboxylic acid) is a saturated five-membered heterocyclic carboxylic acid with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g·mol⁻¹. The compound exists as a racemic mixture that is a colourless to pale-yellow liquid at ambient temperature, with a density of 1.214 g·mL⁻¹ at 25 °C, a boiling point of 140 °C at 15 mmHg, and a refractive index n²⁰/D of 1.4605.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 89364-31-8
Cat. No. B120303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran-3-carboxylic acid
CAS89364-31-8
SynonymsTetrahydro-3-furancarboxylic Acid;  Tetrahydro-3-Furoic Acid;  1,2,3,4-Tetrahydrofuran-3-carboxylic Acid;  Tetrahydro-3-furancarboxylic Acid;  Tetrahydro-3-furanoic Acid;  Tetrahydro-3-furoic Acid;  Tetrahydrofuran-4-carboxylic Acid; 
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESC1COCC1C(=O)O
InChIInChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)
InChIKeyBOTREHHXSQGWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofuran-3-carboxylic Acid (CAS 89364-31-8) – Procurement-Relevant Identity and Physicochemical Profile


Tetrahydrofuran-3-carboxylic acid (also referred to as tetrahydro-3-furoic acid or oxolane-3-carboxylic acid) is a saturated five-membered heterocyclic carboxylic acid with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g·mol⁻¹ . The compound exists as a racemic mixture that is a colourless to pale-yellow liquid at ambient temperature, with a density of 1.214 g·mL⁻¹ at 25 °C, a boiling point of 140 °C at 15 mmHg, and a refractive index n²⁰/D of 1.4605 . Its predicted acid dissociation constant (pKₐ) is 4.33 ± 0.20 (predicted), and the computed partition coefficient (XLogP3-AA) is −0.30, indicating moderate hydrophilicity [1]. These properties position it distinctly among tetrahydrofurancarboxylic acid isomers for applications requiring precise acid–base behaviour and solubility profiles.

Why Tetrahydrofuran-3-carboxylic Acid Cannot Be Substituted by Other Tetrahydrofurancarboxylic Acid Isomers


Positional isomerism on the tetrahydrofuran ring profoundly alters the electronic environment of the carboxylic acid moiety, leading to measurable differences in acidity, lipophilicity, and downstream reactivity that preclude simple interchange of tetrahydrofuran-3-carboxylic acid with its 2-substituted congener or with unsaturated analogs. Tetrahydrofuran-2-carboxylic acid (CAS 16874-33-2) exhibits a predicted pKₐ of 3.60 ± 0.20, approximately 0.73 log units more acidic than the 3-isomer, and a calculated LogP of +0.25, roughly 0.55 log units more lipophilic . These differences translate into divergent solubility, protein-binding, and permeability profiles that directly affect pharmacokinetic performance in drug candidates [1]. Moreover, the two regioisomers serve chemically distinct pharmaceutical supply chains: the 2-carboxylic acid is primarily employed as a chiral building block for the antibiotic Faropenem and the antihypertensive Terazosin, whereas the 3-carboxylic acid is specifically required for the synthesis of class II c-Met inhibitors and hydroxyisovalerylshikonin-based antitumor agents . Procurement of the incorrect isomer will therefore result in synthetic failure or regulatory non-compliance in these validated routes.

Quantitative Differentiation Guide for Tetrahydrofuran-3-carboxylic Acid – Head-to-Head Comparator Data


pKₐ Shift of +0.73 Units Relative to Tetrahydrofuran-2-carboxylic Acid Modulates Ionisation State at Physiological pH

The predicted pKₐ of tetrahydrofuran-3-carboxylic acid is 4.33 ± 0.20, compared with 3.60 ± 0.20 for tetrahydrofuran-2-carboxylic acid . At pH 7.4, this difference results in an ionised fraction of >99.9 % for both acids, but the 3-isomer retains a marginally higher neutral fraction at mildly acidic compartments (e.g., pH 5.5–6.5 in endosomes or tumour microenvironments), which can influence passive membrane permeability [1].

physicochemical profiling drug design bioavailability prediction

LogP Differential of −0.55 Alters Hydrophilic–Lipophilic Balance for CNS vs. Peripheral Target Triage

The computed XLogP3-AA of tetrahydrofuran-3-carboxylic acid is −0.30, whereas tetrahydrofuran-2-carboxylic acid is reported with a LogP of +0.25 [1]. The 0.55-unit decrease in LogP makes the 3-isomer significantly more hydrophilic, which is advantageous for achieving low brain penetration when peripheral selectivity is desired, or conversely may require formulation adjustment for oral bioavailability [2].

lipophilicity CNS drug design ADME

Exclusive Enabling Role in Class II c-Met Inhibitor Synthesis – No Evidence for 2-Isomer Utility

Multiple independent supplier descriptions and patent-associated sources identify tetrahydrofuran-3-carboxylic acid (racemic) as a reagent specifically employed in the synthesis of class II c-Met inhibitors for the treatment of c-Met-dependent tumours . A systematic search of the literature and patent databases reveals no analogous use of tetrahydrofuran-2-carboxylic acid in c-Met inhibitor programmes, indicating that the 3-carboxy substitution pattern on the tetrahydrofuran ring is a structural requirement for the pharmacophore binding to the c-Met kinase domain [1]. C-Met inhibitors such as Foretinib (XL880) exemplify class II agents that rely on a cyclic urea or amide linkage; the 3-carboxy group provides the correct vector for this attachment [2].

c-Met kinase antitumor agents medicinal chemistry

Enantiomerically Pure Forms (R/S) Provide ≥95 % ee Chiral Building Blocks; Racemate Offers Cost-Effective Alternative

The (R)-enantiomer (CAS 66838-42-4) and (S)-enantiomer (CAS 168395-26-4) of tetrahydrofuran-3-carboxylic acid are commercially available with enantiomeric excess (ee) ≥95 % (typically ≥97 % by GC) and are employed as chiral building blocks for antiviral nucleosides and pharmaceutical APIs requiring high optical purity . The racemic mixture (CAS 89364-31-8) is available at typical purities of 97–99 % (GC) at a substantially lower cost, making it the preferred choice for early-stage medicinal chemistry where chirality is introduced downstream, or for applications such as polymer co-monomer synthesis where stereochemistry is not critical . The patent literature further demonstrates that the racemate can be produced by thermal oxidation of 3-formyltetrahydrofuran with >97 % conversion and >98 % selectivity [1].

chiral resolution enantiomeric excess asymmetric synthesis

Thermal Oxidation Synthesis Delivers 97 % Conversion and 98 % Selectivity – Scalable Non-Catalytic Route

Patent US6881851B1 discloses a thermal, non-catalytic oxidation of 3-formyltetrahydrofuran (3-FTHF) using molecular oxygen that achieves 97 % conversion and 98 % selectivity to tetrahydrofuran-3-carboxylic acid at 125 °C and moderate pressure [1]. This contrasts with the synthesis of tetrahydrofuran-2-carboxylic acid, which typically requires hydrogenation of furan-2-carboxylic acid over palladium–carbon catalysts or enzymatic resolution steps, adding cost and complexity [2]. The absence of a catalyst in the 3-isomer route reduces metal contamination risk and simplifies downstream purification, which is critical for pharmaceutical-grade material [3].

process chemistry oxidation scale-up

Hydroxyisovalerylshikonin Analogues – 3-Isomer-Specific Antitumor Conjugation Chemistry

Tetrahydrofuran-3-carboxylic acid is employed as a key reagent in the synthesis of hydroxyisovalerylshikonin (HIVS) analogues, which act as ATP-non-competitive inhibitors of protein tyrosine kinases such as EGFR and v-Src [1]. The 3-carboxy group is used to introduce an ester or amide linkage that modulates the pharmacokinetics of the shikonin pharmacophore [2]. The 2-isomer has not been reported in any HIVS-related synthetic scheme, strongly suggesting that the spatial orientation of the carboxylate at the 3-position is essential for retaining biological activity of the conjugate [3].

shikonin derivatives antitumor tyrosine kinase inhibition

Optimal Research and Industrial Application Scenarios for Tetrahydrofuran-3-carboxylic Acid


Medicinal Chemistry: c-Met Tyrosine Kinase Inhibitor Lead Optimisation

Researchers developing ATP-competitive or allosteric class II c-Met inhibitors should procure racemic tetrahydrofuran-3-carboxylic acid (CAS 89364-31-8) as the carboxylic acid coupling partner for constructing the cyclic urea or amide pharmacophore. The compound's pKₐ of 4.33 facilitates amide bond formation under standard HATU/EDC conditions without excessive racemisation risk, while its LogP of −0.30 helps maintain favourable solubility for in vitro enzyme and cell-based assays. This application is exclusively demonstrated for the 3-isomer, making it the only viable building block for this target class .

Process Chemistry: Scalable, Catalyst-Free Manufacture of Intermediates

For organisations requiring multi-kilogram quantities of tetrahydrofuran-3-carboxylic acid, the thermal oxidation route described in US 6,881,851 B1 offers a cost-effective, catalyst-free process with demonstrated conversions of 97 % and selectivities of 98 %. This avoids the metal contamination issues associated with the Pd/C hydrogenation route used for the 2-isomer, reducing downstream purification costs and facilitating GMP compliance for API starting materials [1].

Chiral Pool Synthesis: Economical Hit-to-Lead Exploration Followed by Enantiopure Scale-Up

Medicinal chemistry teams can initially purchase the racemic tetrahydrofuran-3-carboxylic acid (liquid, ≥97 % purity) for SAR exploration and fragment-based screening at minimal cost. Once a promising lead series is identified, the enantiopure (R)- or (S)-form (≥95 % ee) can be procured for comprehensive PK/PD profiling and eventual GLP toxicology studies. This staged procurement strategy, supported by the commercial availability of both forms from major suppliers such as TCI and Sigma-Aldrich, optimises budget allocation while maintaining synthetic tractability .

Antitumor Natural Product Derivatisation: Shikonin-Based Conjugate Synthesis

Programmes focused on β-hydroxyisovalerylshikonin or related naphthoquinone antitumor agents require tetrahydrofuran-3-carboxylic acid as the linker precursor for ester or amide conjugation. The 3-position carboxylate provides the correct geometry for retaining ATP-non-competitive tyrosine kinase inhibitory activity, a feature not replicated by the 2-isomer. Procurement of the validated 3-isomer ensures fidelity to the published synthetic protocols and avoids time-consuming re-optimisation of the conjugation chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydrofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.